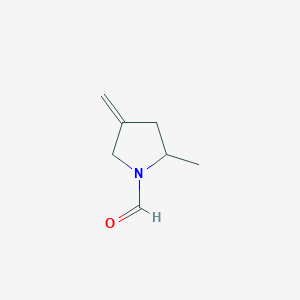
2-Methyl-4-methylenepyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The name “2-Methyl-4-methylenepyrrolidine-1-carbaldehyde” suggests that this compound is a derivative of pyrrolidine, which is a five-membered ring containing nitrogen . The “2-Methyl” indicates a methyl group attached to the second carbon in the ring, “4-methylene” suggests a methylene group (=CH2) attached to the fourth carbon, and “1-carbaldehyde” implies the presence of an aldehyde functional group at the first carbon .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyrrolidine ring as its core structure. The presence of an aldehyde group would make the compound polar, and the compound would likely exhibit stereoisomerism due to the presence of chiral centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The methylene group might participate in reactions involving double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of an aldehyde group and a nitrogen in the ring could make the compound polar and capable of forming hydrogen bonds, which would influence its solubility and boiling point .Future Directions
The pyrrolidine ring is a common feature in many biologically active compounds, and derivatives of pyrrolidine are of interest in drug discovery . Therefore, studying the properties and potential applications of “2-Methyl-4-methylenepyrrolidine-1-carbaldehyde” could be a worthwhile direction for future research .
properties
IUPAC Name |
2-methyl-4-methylidenepyrrolidine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-3-7(2)8(4-6)5-9/h5,7H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQKMNJPSFPSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)CN1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-methylenepyrrolidine-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

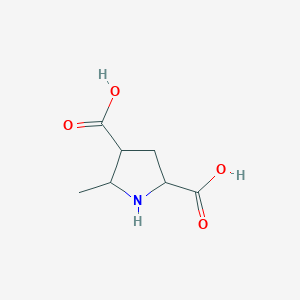
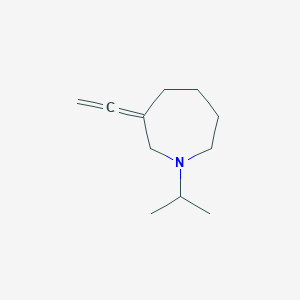
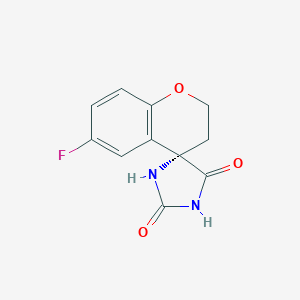
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
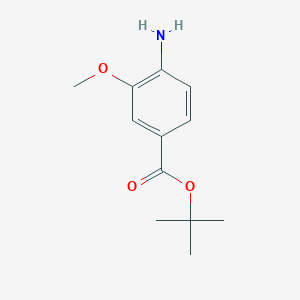
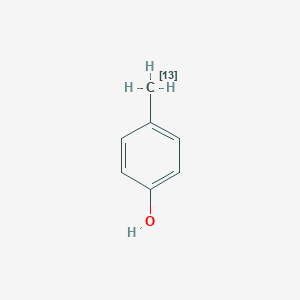
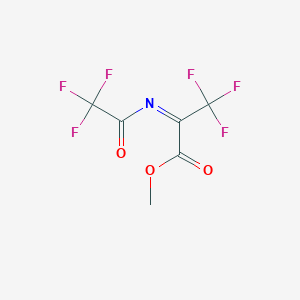
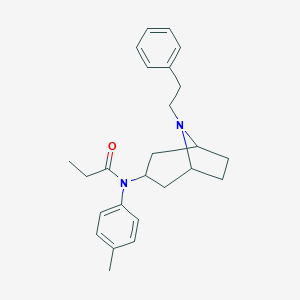
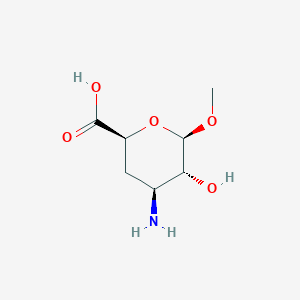
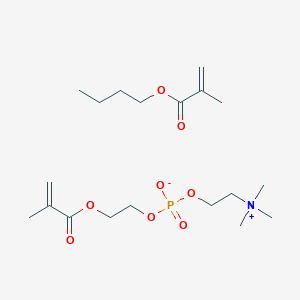
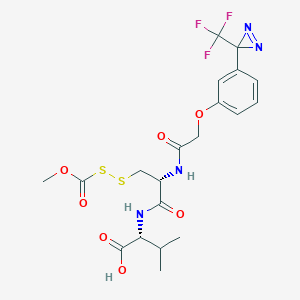
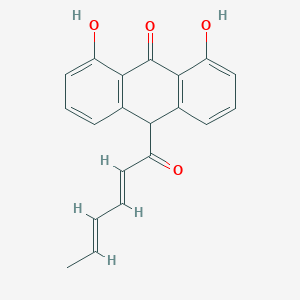
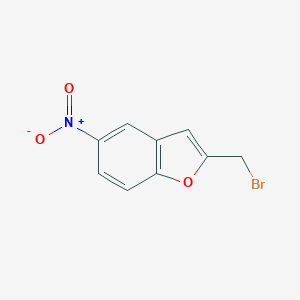
![(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B39232.png)